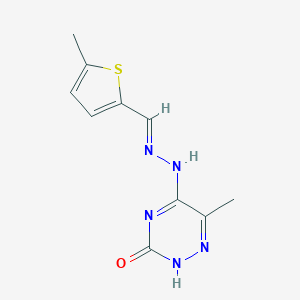![molecular formula C12H8N4O2S B254388 (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, also known as MPTT, is a heterocyclic compound with a unique structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPTT exhibits a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the inhibition of various enzymes and signaling pathways in cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits a range of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also inhibits the activity of various enzymes involved in cell proliferation and survival. In addition, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione disrupts the cell cycle and induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that can be easily modified. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for drug development. However, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has some limitations for lab experiments, including its moderate yield of synthesis and potential toxicity in normal cells.
Orientations Futures
There are several future directions for (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione research. One of the potential directions is the development of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione-based drugs for cancer treatment. The modification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione chemical structure can enhance its potency and selectivity towards cancer cells. Another direction is the investigation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's mechanism of action in more detail. The identification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's molecular targets can provide insights into its biological activity and potential therapeutic applications. Moreover, the evaluation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's toxicity and pharmacokinetics in animal models can provide important information for its clinical development.
Méthodes De Synthèse
The synthesis of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-mercapto-3-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid. The reaction occurs under reflux conditions for several hours, and the product is obtained in a moderate yield. The chemical structure of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. Moreover, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has shown promising antifungal and antibacterial properties against various strains of fungi and bacteria.
Propriétés
Nom du produit |
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
|---|---|
Formule moléculaire |
C12H8N4O2S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
(2E)-6-methyl-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C12H8N4O2S/c1-7-10(17)14-12-16(15-7)11(18)9(19-12)6-8-4-2-3-5-13-8/h2-6H,1H3/b9-6+ |
Clé InChI |
QVNHJRIHIBXWBU-RMKNXTFCSA-N |
SMILES isomérique |
CC1=NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=NC1=O |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
SMILES canonique |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
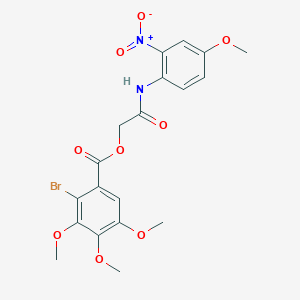
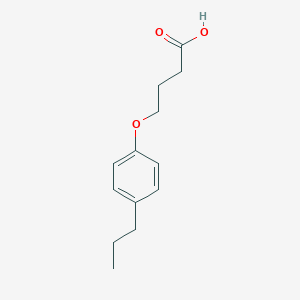
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
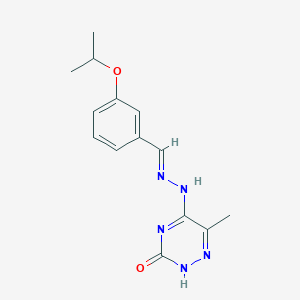

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
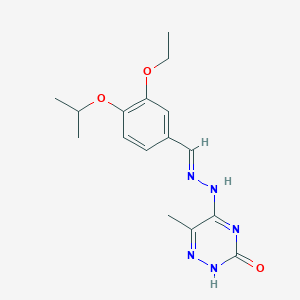
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
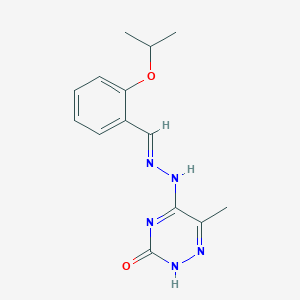
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)

